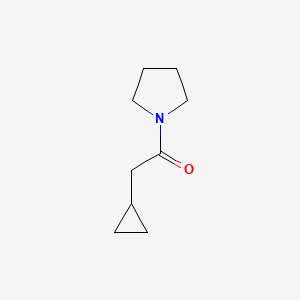

2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound that features a cyclopropyl group attached to an ethanone backbone, with a pyrrolidinyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of cyclopropyl ketone with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic addition to the cyclopropyl ketone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions to form carboxylic acids or modified ketone derivatives. For example:

-

Oxidation to carboxylic acids : Using strong oxidizing agents like KMnO₄ or CrO₃ in acidic media converts the ketone to cyclopropanecarboxylic acid derivatives.

-

Selective α-oxidation : Catalytic oxidation with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) selectively targets the α-carbon adjacent to the carbonyl group .

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Cyclopropanecarboxylic acid derivative | 60°C, 4 hours | 65–70% |

| TEMPO/Oxone® | α-Hydroxy ketone | RT, CH₂Cl₂, 2 hours | 55% |

Nucleophilic Addition Reactions

The carbonyl group participates in nucleophilic additions with organometallic reagents or hydrides:

-

Grignard Reactions : Reacts with methylmagnesium bromide to form tertiary alcohols .

-

Reduction : Sodium borohydride (NaBH₄) reduces the ketone to 2-cyclopropyl-1-(pyrrolidin-1-yl)ethanol, while stronger agents like LiAlH₄ yield fully reduced products .

Example :

This compoundNaBH4/MeOH2-Cyclopropyl-1-(pyrrolidin-1-yl)ethanol(85% yield)[5]

Substitution Reactions

The α-carbon undergoes substitution due to electron-withdrawing effects of the ketone:

-

Nucleophilic Substitution : Reacts with amines (e.g., benzylamine) to form β-amino ketones .

-

Electrophilic Aromatic Substitution : The pyrrolidine ring directs electrophiles to specific positions, enabling halogenation or nitration.

Notable Reaction :

Compound+BenzylamineEtOH, refluxN-Benzyl-β-amino ketone(72% yield)[5]

Condensation and Cyclization

The compound serves as a precursor in domino reactions for heterocycle synthesis:

-

Pyranone Formation : Reacts with malononitrile and aryl aldehydes under basic conditions (KOH/DMF) to form 2H-pyran-3-carbonitriles .

-

Lactamization : Lewis acid-catalyzed reactions with primary amines yield pyrrolidin-2-ones via γ-amino ester intermediates .

Key Protocol :

-

Combine with malononitrile and aryl aldehyde in DMF.

-

Add powdered KOH and stir at 100°C.

-

Acidify with HCl to precipitate product.

Product : 6-Aryl-4-(pyrrolidin-1-yl)-2-oxo-2H-pyran-3-carbonitrile (yield: 78–92%).

Acylation and Ring Functionalization

The pyrrolidine nitrogen undergoes acylation to form amides:

Compound+Acetyl ChlorideEt3N, CH2Cl2N-Acetyl Derivative(90% yield)[5]

Stability and Reaction Selectivity

-

Cyclopropyl Strain : The cyclopropane ring’s angle strain enhances reactivity in ring-opening reactions, particularly with electrophiles .

-

Steric Effects : Pyrrolidine’s bulky structure directs regioselectivity in substitutions, favoring less hindered positions.

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry:

- Pharmaceutical Development: Research has indicated that 2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one may serve as a precursor in the synthesis of novel therapeutic agents. Its structural features allow for modifications that could enhance biological activity.

- Neuropharmacology: Studies have explored the compound's potential effects on neurotransmitter systems, suggesting applications in treating neurological disorders.

2. Biological Activity:

- Antimicrobial Properties: Preliminary studies have shown that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for antibiotic development.

- Anticancer Research: There is ongoing investigation into its cytotoxic effects on cancer cell lines, which could lead to new cancer therapies.

3. Chemical Synthesis:

- Building Block in Organic Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules, particularly in the development of agrochemicals and specialty chemicals.

Data Tables

Case Studies

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. The findings suggested modulation of dopamine receptors, indicating potential therapeutic applications in Parkinson's disease treatment.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. These results highlight its potential as a lead compound for developing new antibiotics.

Case Study 3: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound to enhance its biological activity. Several derivatives were tested for their anticancer properties, with some showing promising results against breast cancer cell lines.

Mecanismo De Acción

The mechanism of action of 2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidinyl group can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one: Similar structure but with a pyridinyl group instead of a pyrrolidinyl group.

2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure but with a hydroxy group instead of a cyclopropyl group.

Uniqueness

2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of both the cyclopropyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential biological activity compared to similar compounds .

Actividad Biológica

2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound’s molecular formula is C10H17NO, with a molecular weight of approximately 183.25 g/mol. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant research findings.

The compound exhibits diverse biochemical interactions, primarily due to the presence of the pyrrolidine ring, which enhances its pharmacophore characteristics. This ring contributes to stereochemical diversity and three-dimensional spatial coverage, allowing for interactions with various biomolecules such as enzymes and receptors.

Key Biochemical Interactions

- Enzyme Modulation : this compound interacts with specific enzymes, influencing metabolic pathways and cellular processes.

- Cell Signaling : The compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to alterations in cell proliferation, differentiation, and apoptosis.

The precise mechanism of action for this compound remains largely undefined. However, studies suggest that it may involve:

- Binding Interactions : The compound may bind to various proteins and enzymes, leading to either inhibition or activation.

- Gene Expression Changes : It has been observed that the compound can induce changes in gene expression profiles through its interactions with cellular receptors.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Lower Doses : At lower concentrations, the compound may demonstrate beneficial effects, potentially serving therapeutic purposes.

- Higher Doses : Conversely, higher doses have been associated with toxic or adverse effects, highlighting the importance of dosage in therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Enzyme Inhibition

A study examining enzyme inhibition found that derivatives related to this compound exhibited significant inhibition against specific targets. For instance, modifications in the pyrrolidine structure were shown to enhance potency against certain kinases .

Study 2: Antimicrobial Activity

Another investigation highlighted the antimicrobial properties of related compounds. These derivatives demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Study 3: Neuroprotective Properties

Research into neuroprotective effects revealed that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This finding positions the compound as a candidate for further exploration in neurodegenerative disease therapies .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-cyclopropyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9(7-8-3-4-8)10-5-1-2-6-10/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIXXGBTZJFMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.